molecular formula C26H23FN2O3S2 B2722308 3-(N-(4-ethylphenyl)-N-methylsulfamoyl)-N-(4-fluorophenyl)-4-phenylthiophene-2-carboxamide CAS No. 1114653-69-8

3-(N-(4-ethylphenyl)-N-methylsulfamoyl)-N-(4-fluorophenyl)-4-phenylthiophene-2-carboxamide

Cat. No. B2722308
CAS RN: 1114653-69-8
M. Wt: 494.6
InChI Key: AZDJXJSXGUGKAF-UHFFFAOYSA-N
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Description

3-(N-(4-ethylphenyl)-N-methylsulfamoyl)-N-(4-fluorophenyl)-4-phenylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C26H23FN2O3S2 and its molecular weight is 494.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized various thiourea derivatives, including compounds similar to the specified chemical, for their potential antipathogenic activity. These compounds demonstrate significant antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, highlighting their potential as novel antimicrobial agents (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011). Another study focused on the synthesis of new diphenylfluorene-based aromatic polyamides derived from compounds with similar structures, showing that these polyamides are amorphous, easily soluble in organic solvents, and exhibit high thermal stability (S. Hsiao, Chin‐Ping Yang, & Weilong Lin, 1999).

Antiproliferative Activity

A series of 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives were synthesized and evaluated for their in-vitro antiproliferative activity against various cancer cell lines. The compounds demonstrated significant antiproliferative effects, with some showing potency comparable to the standard 5-fluorouracil (Chandrakant Pawar, D. Pansare, & D. Shinde, 2018).

Radioprotective and Fluorescent Properties

Compounds with fluorine-containing amides and sulfinate or sulfoxide groups, similar in structure to the specified chemical, have been synthesized and shown to possess radioprotective activity, demonstrating the potential impact of fluorine atoms on enhancing radioprotective efficacy (T. P. Vasil'eva & I. Rozhkov, 1992). Furthermore, derivatives like N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide have been studied for their fluorescence properties as probes for acid, temperature, and solvent polarity, indicating their utility in sensing applications (Liming Huang & S. Tam-Chang, 2010).

Chemosensors

Another area of application includes the development of chemosensors for detecting ions like Cu2+ and H2PO4− based on the fluorescence response of synthesized compounds. Such chemosensors demonstrate high selectivity and sensitivity, showcasing their potential in environmental monitoring and diagnostic applications (Xianjiao Meng et al., 2018).

properties

IUPAC Name

3-[(4-ethylphenyl)-methylsulfamoyl]-N-(4-fluorophenyl)-4-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O3S2/c1-3-18-9-15-22(16-10-18)29(2)34(31,32)25-23(19-7-5-4-6-8-19)17-33-24(25)26(30)28-21-13-11-20(27)12-14-21/h4-17H,3H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDJXJSXGUGKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.